

Preliminary Preclinical Toxicity Assessment of Ivacaftor

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Disclaimer: Initial searches for a compound named "lacvita" did not yield any publicly available scientific data. It is presumed that this may be a confidential internal designation or a possible misspelling. This document has been prepared using publicly available preclinical safety data for Ivacaftor, a well-characterized pharmaceutical agent, to serve as an illustrative technical guide on presenting toxicity data. The methodologies and data presentation formats provided herein are intended to serve as a comprehensive template for researchers, scientists, and drug development professionals.

Introduction

Ivacaftor is a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, approved for the treatment of cystic fibrosis in patients with specific CFTR gene mutations.[1] As part of its nonclinical development program, Ivacaftor underwent a comprehensive battery of toxicology studies to characterize its safety profile.[2] This whitepaper summarizes the key findings from these preliminary toxicity assessments, including general toxicology, genetic toxicology, carcinogenicity, and reproductive and developmental toxicity studies. The information presented is crucial for understanding the potential risks associated with the compound and for guiding further clinical development.

General Toxicology

General toxicology studies were conducted in multiple species to evaluate the systemic and target organ toxicity of Ivacaftor following single and repeated dosing.



Table 1: Summary of Findings from General Toxicology Studies of Ivacaftor

Study Type	Species	Duration	Key Findings	Reference
Repeated Dose	Rats & Mice	Up to 3 months	Hepatotoxicity	[2]
Repeated Dose	Dogs	Up to 3 months	Cardiac toxicity	[2]
Juvenile Animal	Rats	N/A	Cataracts	[2]

Genetic Toxicology

A battery of in vitro and in vivo assays was conducted to assess the genotoxic potential of lvacaftor.

Table 2: Summary of Genetic Toxicology Studies for Ivacaftor

Assay Type	System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	S. typhimurium, E. coli	With & Without S9	Negative	[2]
Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	With & Without S9	Negative	[2]
In vivo Micronucleus	Mouse bone marrow	N/A	Negative	[2]

Carcinogenicity

Long-term studies were performed to evaluate the carcinogenic potential of Ivacaftor.

Table 3: Summary of Carcinogenicity Studies for Ivacaftor



Species	Duration	Key Findings	Reference
Mouse	2 years	No evidence of tumorigenicity	[2]
Rat	2 years	No evidence of tumorigenicity	[2]

Reproductive and Developmental Toxicology

The potential effects of Ivacaftor on fertility, embryo-fetal development, and pre- and postnatal development were assessed.

Table 4: Summary of Reproductive and Developmental Toxicology Studies for Ivacaftor

Study Type	Species	Key Findings	Reference
Fertility and Early Embryonic Development	Rat	No effects on fertility	[2]
Embryo-Fetal Development	Rat, Rabbit	Not teratogenic. Maternal toxicity observed (reduced body weight and food consumption). Reduced pup weights.	[2]
Pre- and Postnatal Development	Rat	Delays in early development and sexual maturation in pups.	[2]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this report, based on standard regulatory guidelines.



Bacterial Reverse Mutation Assay (Ames Test)

- Objective: To evaluate the potential of the test article to induce gene mutations in bacteria.
- Test System:Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
- Methodology: Tester strains were exposed to the test article at various concentrations, both
 with and without an exogenous metabolic activation system (S9 fraction from induced rat
 liver). Following a pre-incubation or plate incorporation method, the bacteria were plated on
 minimal glucose agar. After incubation, the number of revertant colonies (his+ for
 Salmonella, trp+ for E. coli) was counted and compared to a solvent control. Positive controls
 were included to ensure the validity of the assay.

In Vivo Micronucleus Assay

- Objective: To detect chromosomal damage or damage to the mitotic apparatus in vivo.
- Test System: Male and female mice.
- Methodology: The test article was administered to the animals, typically via the clinical route
 of administration. Bone marrow was collected at appropriate time points after treatment. The
 polychromatic erythrocytes (PCEs) were analyzed for the presence of micronuclei. The ratio
 of PCEs to normochromatic erythrocytes (NCEs) was also calculated to assess bone marrow
 toxicity. Positive and negative control groups were included.

Embryo-Fetal Development Study

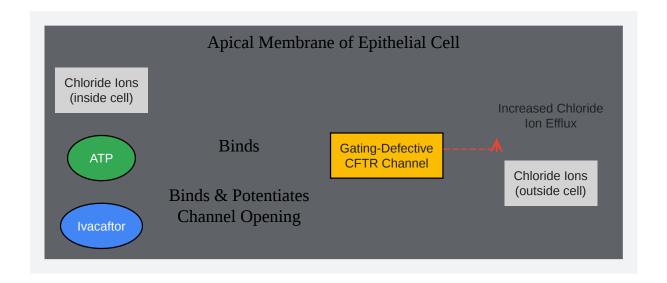
- Objective: To assess the potential of the test article to cause adverse effects on the pregnant female and the developing embryo and fetus.
- Test System: Pregnant rats or rabbits.
- Methodology: The test article was administered daily to pregnant females during the period
 of major organogenesis. Maternal observations, including clinical signs, body weight, and
 food consumption, were recorded. Near term, fetuses were delivered by cesarean section.
 The uterus was examined for the number of corpora lutea, implantations, resorptions, and



live/dead fetuses. Fetuses were weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

Signaling Pathways and Experimental Workflows CFTR Potentiator Mechanism of Action

The following diagram illustrates the mechanism of action of a CFTR potentiator like Ivacaftor.



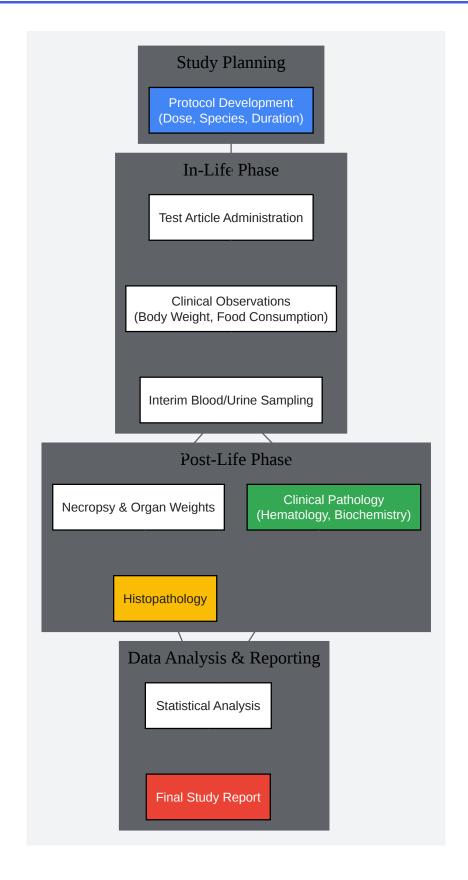
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Caption: Mechanism of action for a CFTR potentiator.

General Preclinical Toxicity Study Workflow

The diagram below outlines a typical workflow for a preclinical repeated-dose toxicity study.





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Caption: Workflow for a preclinical toxicity study.



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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
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